molecular formula C18H24N2O4S4 B12803826 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide CAS No. 23516-74-7

4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide

Cat. No.: B12803826
CAS No.: 23516-74-7
M. Wt: 460.7 g/mol
InChI Key: FZPRKJHNYWETLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a dithioether compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride can produce amines .

Scientific Research Applications

4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication . Additionally, the dithioether group may interact with thiol-containing proteins, affecting their function and leading to various biological effects .

Properties

CAS No.

23516-74-7

Molecular Formula

C18H24N2O4S4

Molecular Weight

460.7 g/mol

IUPAC Name

4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H24N2O4S4/c1-15-3-7-17(8-4-15)27(21,22)19-11-13-25-26-14-12-20-28(23,24)18-9-5-16(2)6-10-18/h3-10,19-20H,11-14H2,1-2H3

InChI Key

FZPRKJHNYWETLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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